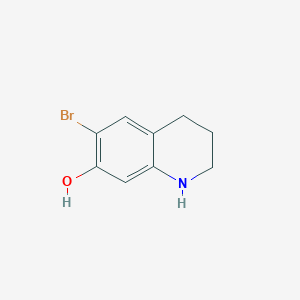

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

説明

Overview of Tetrahydroquinoline Scaffold in Chemical Sciences

The tetrahydroquinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.gov This heterocyclic motif is a component of numerous natural products and synthetic molecules that have demonstrated a variety of pharmacological activities.

Researchers have extensively explored tetrahydroquinoline and its isomer, tetrahydroisoquinoline, for the development of new therapeutic agents. researchgate.netingentaconnect.com The structural rigidity and three-dimensional nature of the tetrahydroquinoline scaffold make it an ideal framework for designing molecules that can interact with specific biological targets. Its derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic effects in human cancer cell lines. researchgate.netingentaconnect.comnih.gov The mechanisms of action for these compounds are varied, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of cell proliferation. researchgate.netingentaconnect.com Furthermore, the tetrahydroquinoline pharmacophore has been expanded to create libraries of compounds with potential neurotropic applications. nih.gov

Significance of Halogenation (Bromination) and Hydroxylation in Chemical Biology

The introduction of halogen atoms and hydroxyl groups into organic molecules is a common strategy in drug design to modulate their physicochemical properties and biological activity.

Bromination , a type of halogenation, can significantly influence a molecule's lipophilicity, which affects its ability to cross biological membranes. The bromine atom can also participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a compound to its target protein. Brominated heterocycles are not only recognized for their diverse bioactivities but also serve as versatile intermediates for further chemical modifications through reactions like nucleophilic substitution and catalytic cross-coupling. researchgate.net The synthesis of brominated derivatives is often pursued to increase the potency of potential therapeutic agents. researchgate.net

Hydroxylation , the addition of a hydroxyl (-OH) group, is a fundamental reaction in both synthetic and biological chemistry. This modification can increase the water solubility of a compound, which is a crucial factor for drug delivery and metabolism. In biological systems, hydroxylation is often a key step in the detoxification of foreign compounds and the biosynthesis of essential molecules. nih.gov The presence of a hydroxyl group provides a site for further chemical reactions and can form hydrogen bonds, which are critical for molecular recognition and binding to biological targets. Bromophenol compounds, which contain both bromine and hydroxyl groups, have been studied for their antioxidant properties. nih.gov

Research Trajectory and Unexplored Dimensions for 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol Studies

Currently, the research trajectory for this compound appears to be in its infancy, with a notable lack of dedicated studies on its synthesis, characterization, and biological evaluation. The primary dimension for this compound is its unexplored potential.

Given the established biological significance of the tetrahydroquinoline scaffold and the modulating effects of bromination and hydroxylation, several research avenues can be proposed:

Synthetic Methodologies: The development of efficient and stereoselective synthetic routes to access this compound and its analogs is a fundamental first step. While synthesis methods for related compounds like 6-bromo-4-iodoquinoline (B1287929) and various tetrahydroisoquinoline-1-carboxylic acids have been reported, specific procedures for this compound are not readily available. researchgate.netgoogle.commdpi.com

Biological Screening: A comprehensive evaluation of its biological activity is a significant unexplored area. Based on the properties of its constituent parts, it could be screened for a range of activities, including anticancer, antimicrobial, and neurological effects. researchgate.netsmujo.idnih.govnotulaebotanicae.ro

Structure-Activity Relationship (SAR) Studies: Should initial screenings show promise, SAR studies would be a logical next step. This would involve the synthesis of a library of related compounds with modifications at various positions to understand how structural changes impact biological activity. The bromine atom at the 6-position provides a convenient handle for such chemical diversification through cross-coupling reactions. researchgate.net

Antioxidant Potential: The presence of a phenolic hydroxyl group suggests that the compound could possess antioxidant properties, an area worthy of investigation. nih.gov

In essence, this compound represents a molecule of potential interest that is currently under-investigated. Future research will be necessary to elucidate its chemical properties and biological functions, thereby determining its place within the broader landscape of bioactive tetrahydroquinolines.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h4-5,11-12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXWULPNCBFWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 1,2,3,4 Tetrahydroquinolin 7 Ol and Analogous Brominated Tetrahydroquinolines

Direct Functionalization and Bromination Strategies of Tetrahydroquinoline Ring Systems

The direct functionalization of the tetrahydroquinoline core is a primary strategy for synthesizing brominated and hydroxylated derivatives. This approach involves modifying a pre-formed tetrahydroquinoline ring through reactions that introduce bromine and hydroxyl groups at specific positions.

Electrophilic Aromatic Substitution for Bromination (e.g., using N-Bromosuccinimide and Molecular Bromine)

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto the benzene (B151609) ring of the tetrahydroquinoline system. The nitrogen atom in the heterocyclic ring is an activating group, directing incoming electrophiles to the ortho and para positions. For a 1,2,3,4-tetrahydroquinoline (B108954), this typically means the C6 and C8 positions are most susceptible to electrophilic attack.

N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and selectivity. nih.govyoutube.com In a typical reaction, the tetrahydroquinoline substrate is treated with NBS in a suitable solvent like chloroform (B151607) or acetonitrile (B52724). rsc.orgnih.gov The reaction often proceeds rapidly at room temperature. rsc.org Interestingly, NBS can serve a dual role; it not only acts as an electrophilic brominating agent but can also function as an oxidant to dehydrogenate the tetrahydroquinoline to the corresponding quinoline (B57606). nih.govrsc.org This cascade transformation allows for the one-pot synthesis of polybromoquinolines from tetrahydroquinoline precursors under metal-free conditions. nih.gov

The mechanism involves the initial electrophilic bromination of the electron-rich aromatic ring. nih.gov Subsequent attack of another NBS molecule on the amino group can lead to the formation of a nitrogen cation radical, facilitating dehydrogenation to the aromatic quinoline. nih.gov

| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 4-Phenyl-6-chloro-tetrahydroquinoline | NBS | CHCl₃ | Room Temp, 10 min | 4-Chloro-6,8-dibromo-quinoline | High | nih.gov |

| Acetanilide | NBS, cat. HCl | Acetonitrile | Not specified | 4'-Bromoacetanilide | High | youtube.com |

| Compound 21 | NBS | Acetonitrile | 0 °C, 0.5 h | Compound 22a | 92% | nih.gov |

| Tetrahydroquinolines | NBS | Not specified | Mild | Functionalized bromoquinolines | Moderate to High | rsc.org |

Regioselective Introduction of Hydroxyl Functionality

Introducing a hydroxyl group at a specific position on the tetrahydroquinoline ring requires precise control of regioselectivity. This is often achieved through directed C-H activation strategies. A notable example is the Ruthenium(II)-catalyzed C8-hydroxylation of 1,2,3,4-tetrahydroquinolines. acs.org

In this method, a directing group, such as an N-pyrimidyl group, is temporarily installed on the nitrogen atom of the tetrahydroquinoline. acs.org This group coordinates to the metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂) and directs the C-H activation and subsequent hydroxylation specifically to the C8 position. acs.org A cheap and safe oxidant like potassium persulfate (K₂S₂O₈) serves as the oxygen source. acs.org This methodology demonstrates high efficiency and tolerates a wide range of functional groups, including halogens like bromine. acs.org While this specific example targets the C8 position, the principle of using directing groups is a powerful strategy that can be adapted to target other positions, such as the C7 position required for the titular compound, by selecting an appropriate directing group.

| Substrate | Catalyst | Oxidant | Directing Group | Position Hydroxylated | Yield | Reference |

| Various 1,2,3,4-tetrahydroquinolines | [Ru(p-cymene)Cl₂]₂ | K₂S₂O₈ | N-pyrimidyl | C8 | Good to Excellent | acs.org |

| 2-Alkyl substituted tetrahydroquinolines | [Ru(p-cymene)Cl₂]₂ | K₂S₂O₈ | N-pyrimidyl | C8 | High | acs.org |

| 6-Substituted tetrahydroquinolines | [Ru(p-cymene)Cl₂]₂ | K₂S₂O₈ | N-pyrimidyl | C8 | Good to Excellent | acs.org |

Cyclization Approaches for Tetrahydroquinoline Core Construction

An alternative to functionalizing a pre-existing ring is to build the tetrahydroquinoline core from simpler acyclic or aromatic precursors. This approach is highly versatile as it allows for the incorporation of desired functional groups (like bromine or a protected hydroxyl) into the starting materials, which are then carried through the cyclization process.

Povarov Reaction and Multicomponent Cycloadditions

The Povarov reaction is a powerful multicomponent reaction for synthesizing tetrahydroquinolines. ingentaconnect.comeurekaselect.comresearchgate.netthieme-connect.com In its classic form, it is a [4+2] cycloaddition involving an aniline (B41778), an aldehyde, and an activated alkene, often catalyzed by a Lewis acid. ingentaconnect.comeurekaselect.com The reaction first forms an imine from the aniline and aldehyde, which then acts as the azadiene in the cycloaddition with the alkene (dienophile) to construct the tetrahydroquinoline ring. researchgate.netnumberanalytics.com

This one-pot process is highly convergent, allowing for the rapid assembly of complex tetrahydroquinolines with three points of diversity from simple starting materials. researchgate.net To synthesize a compound like 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, one could envision using a 4-bromo-5-hydroxyaniline as the aniline component. The versatility of the Povarov reaction has made it a cornerstone in the synthesis of substituted tetrahydroquinolines. ingentaconnect.comeurekaselect.com

| Reaction Type | Components | Catalyst | Key Features | Reference |

| One-pot ABC | Aniline, Aldehyde, Activated Alkene | Lewis Acids (e.g., InCl₃) | Builds THQ with 3 diversity points | ingentaconnect.comeurekaselect.comresearchgate.net |

| ACC' | Aniline, 2 equiv. Dienophile | Lewis Acids | Variation of the classic reaction | eurekaselect.com |

| AA'BB' | 2 equiv. Aniline, 2 equiv. Enolisable Aldehyde | Lewis Acids | Variation for specific structures | eurekaselect.com |

Catalytic Hydrogenation and Partial Reduction Strategies of Quinoline Precursors

One of the most direct and widely used methods for preparing 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursors. acs.orggatech.edu This reaction involves the selective reduction of the nitrogen-containing heterocyclic ring while leaving the benzene ring intact. acs.org A variety of catalytic systems have been developed for this transformation.

Supported gold nanoparticles have shown unusual chemoselectivity, effectively hydrogenating the pyridine (B92270) ring of quinolines under mild conditions, even at room temperature. acs.org Other systems include cobalt-graphene composites, ruthenium complexes, and tungsten-based pre-catalysts. cuni.czresearchgate.net The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent) can be tailored to accommodate various functional groups on the quinoline ring. acs.orgresearchgate.net For instance, a 6-bromo-7-hydroxyquinoline could be synthesized first and then subjected to catalytic hydrogenation to yield the target this compound. This strategy benefits from the well-established chemistry of quinoline synthesis.

| Catalyst System | Hydrogen Source | Conditions | Selectivity | Reference |

| Supported Au Nanoparticles | H₂ (gas) | 25-100 °C, 2 MPa | Exclusive to N-heterocyclic ring | acs.org |

| Co-graphene composites | H₂ (gas) | Not specified | High yields of THQs | cuni.cz |

| Tungsten-based pre-catalyst | H₂ (gas) | 80-120 °C, 50-70 bar | Tolerates halogens with modified conditions | researchgate.net |

| Cobalt-amido complex | H₃N·BH₃ | Room Temp | Partial reduction to 1,2-dihydroquinolines | researchgate.net |

Borrowing Hydrogen Methodology and Related Catalytic Transformations

The "Borrowing Hydrogen" (BH) methodology represents a modern, atom-economical approach to C-N bond formation and heterocycle synthesis. acs.orgnih.govnih.gov This one-pot cascade reaction can be used to construct tetrahydroquinolines from simple starting materials like 2-aminobenzyl alcohols and secondary alcohols. acs.orgnih.gov

The process is typically promoted by a transition metal complex, such as a manganese(I) PN³ pincer complex. acs.org The catalyst first "borrows" hydrogen from the secondary alcohol, oxidizing it to a ketone. The 2-aminobenzyl alcohol undergoes condensation with the in-situ generated ketone, followed by cyclization. Finally, the catalyst returns the "borrowed" hydrogen to a C=N or C=C bond in the cyclized intermediate to afford the final saturated tetrahydroquinoline product. nih.gov This elegant strategy is highly efficient, producing water as the only byproduct and avoiding the need for external reducing agents. acs.org

| Catalyst | Starting Materials | Key Feature | Byproduct | Reference |

| Manganese(I) PN³ pincer complex | 2-Aminobenzyl alcohols, Secondary alcohols | Atom-economical cascade | Water | acs.orgnih.gov |

| Iridacycle and Chiral Phosphoric Acid | Not specified | Cooperative catalysis for enantioselectivity | Not specified |

Derivatization Strategies for Specific Functionalization at C-6 and C-7 Positions

The functionalization of the C-6 and C-7 positions of the tetrahydroquinoline ring is of significant interest for modifying the properties of the molecule. The presence of a bromine atom at the C-6 position, as in 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206), offers a convenient handle for a variety of cross-coupling and substitution reactions.

One of the most widely employed methods for the derivatization of 6-bromo-tetrahydroquinolines is the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C-6 position of the tetrahydroquinoline and a variety of organoboron compounds, such as phenylboronic acids. researchgate.net This strategy has been successfully used to prepare 6-phenyl-1,2,3,4-tetrahydroquinoline (B3267407) from 6-bromo-1,2,3,4-tetrahydroquinoline. researchgate.net

Another important derivatization strategy involves nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at C-6 can be displaced by various nucleophiles, particularly when activated by an electron-withdrawing group on the ring. researchgate.net For instance, morpholine (B109124) and piperazine (B1678402) have been successfully introduced at the C-6 position of brominated quinolines through SNAr reactions. researchgate.net

Furthermore, the bromine atom can be exchanged for other functional groups through metal-bromine exchange reactions, providing access to a wide range of derivatives, including cyano, methoxy, and hydroxy compounds. researchgate.net

The functionalization of the C-7 position of tetrahydroquinolines often requires different strategies. One approach involves the use of directing groups attached to the nitrogen atom of the tetrahydroquinoline ring. nih.gov These directing groups can guide the functionalization to the C-8 position, but with appropriate substitution patterns, can also influence reactivity at C-7. Another strategy utilizes templates attached to the nitrogen atom to achieve functionalization at the C-7 position. nih.gov

Recent advancements have also explored the direct C-H olefination of tetrahydroquinolines. Palladium catalysis in the presence of an S,O-ligand has been shown to selectively introduce olefinic groups at the C-6 position of tetrahydroquinolines. nih.gov While this method focuses on C-6, it highlights the ongoing development of novel C-H activation strategies that could potentially be adapted for C-7 functionalization.

The following table summarizes some of the key derivatization strategies for the C-6 and C-7 positions of the tetrahydroquinoline scaffold:

| Position | Reaction Type | Reagents/Catalysts | Product Type |

| C-6 | Suzuki-Miyaura Cross-Coupling | Phenylboronic acids, Pd catalyst | 6-Aryl-tetrahydroquinolines |

| C-6 | Nucleophilic Aromatic Substitution | Morpholine, Piperazine | 6-Amino-tetrahydroquinolines |

| C-6 | Metal-Bromine Exchange | Organometallic reagents | 6-Cyano, 6-Methoxy, 6-Hydroxy-tetrahydroquinolines |

| C-6 | Sonogashira Coupling | Terminal alkynes, Pd catalyst | 6-Alkynyl-tetrahydroquinolines |

| C-7 | Directing Group-Assisted C-H Functionalization | Various directing groups and transition metal catalysts | C-7 functionalized tetrahydroquinolines |

It is important to note that the reactivity and selectivity of these derivatization reactions can be influenced by the presence of other substituents on the tetrahydroquinoline ring and the specific reaction conditions employed. rsc.org The development of regioselective methods for the functionalization of both the C-6 and C-7 positions remains an active area of research in organic synthesis. rsc.org

Chemical Reactivity and Transformation Pathways of 6 Bromo 1,2,3,4 Tetrahydroquinolin 7 Ol Analogs

Aromatization Reactions of Brominated Tetrahydroquinolines

The conversion of the tetrahydroquinoline core into a fully aromatic quinoline (B57606) system is a significant transformation. This dehydrogenation process can be achieved through various oxidative methods. The presence of a bromine substituent on the aromatic ring can influence the reaction conditions and outcomes.

One effective method for the simultaneous bromination and aromatization of tetrahydroquinolines involves the use of N-Bromosuccinimide (NBS). rsc.org In this one-pot reaction, NBS serves a dual role: it acts as an electrophilic brominating agent and as an oxidant to facilitate the dehydrogenation of the tetrahydroquinoline ring. rsc.org This process is notable for its metal-free conditions and relatively short reaction times. The mechanism is believed to proceed through an initial electrophilic bromination followed by a radical-mediated dehydrogenation pathway to yield the corresponding bromoquinoline. rsc.org

Studies on the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) have shown that the choice of solvent and reaction conditions can determine the final product. researchgate.net For instance, reaction with bromine in chloroform (B151607) can lead to both bromination and oxidation, resulting in the formation of a tribromo-2-phenylquinoline. researchgate.net Conversely, conducting the bromination in acetic acid can preserve the tetrahydroquinoline ring, yielding a 6,8-dibromo derivative. researchgate.net This indicates that the aromatization is not always a spontaneous consequence of bromination and can be controlled.

The general strategy for the oxidative aromatization of tetrahydroquinolines can be influenced by various factors, including the nature of the substituents on the ring. While high temperatures can lead to autoxidation, the process is often facilitated by specific oxidizing agents. acs.org

Table 1: Aromatization of Tetrahydroquinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| Tetrahydroquinolines | N-Bromosuccinimide (NBS) | Functionalized Bromoquinolines | NBS acts as both an electrophile and an oxidant in a one-pot reaction. The mechanism involves electrophilic bromination and radical dehydrogenation. | rsc.org |

| 2-phenyl-1,2,3,4-tetrahydroquinoline | Bromine in Chloroform | Di- and Tribromo-2-phenylquinoline | Oxidation to the quinoline structure occurs concurrently with bromination. | researchgate.net |

| 2-phenyl-1,2,3,4-tetrahydroquinoline | Bromine in Acetic Acid | 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | Preserves the tetrahydroquinoline ring, demonstrating selectivity based on reaction conditions. | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions at Brominated Positions (e.g., Sonogashira, Suzuki)

The bromine atom at the C-6 position of the tetrahydroquinoline ring serves as a versatile handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. eie.grmdpi.com These reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks from simpler precursors. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction has been successfully applied to 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) derivatives. For example, the dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with various substituted phenylboronic acids has been reported to produce aryl-substituted tetrahydroquinolines. researchgate.net These reactions are typically carried out under basic conditions and demonstrate good functional group tolerance. nih.govresearchgate.net The development of efficient Suzuki-Miyaura reactions for unprotected ortho-bromoanilines highlights the robustness of this methodology for substrates with amine functionalities, which are relevant to the tetrahydroquinoline core. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing alkynyl moieties into the tetrahydroquinoline scaffold. Research has shown that polybromoquinolines, which can be synthesized from tetrahydroquinolines, undergo Sonogashira reactions with good regioselectivity. rsc.org Specifically, for a dibromoquinoline derivative, the Sonogashira coupling has been observed to occur preferentially at the C-6 position. rsc.org This regioselectivity provides a strategic advantage for sequential functionalization. The Sonogashira coupling can be performed under mild conditions, often at room temperature, which is beneficial for complex molecule synthesis. wikipedia.orgsoton.ac.uk

Table 2: Metal-Catalyzed Cross-Coupling Reactions of Brominated Tetrahydroquinolines

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-bromo-1,2,3,4-tetrahydroquinoline | Substituted Phenylboronic Acids | PdCl₂(PPh₃)₂ | 6-aryl-1,2,3,4-tetrahydroquinolines | researchgate.net |

| Suzuki-Miyaura | 6,8-dibromo-1,2,3,4-tetrahydroquinoline | Substituted Phenylboronic Acids | PdCl₂(PPh₃)₂ | 6,8-diaryl-1,2,3,4-tetrahydroquinolines | researchgate.net |

| Sonogashira | Dibromoquinoline (from Tetrahydroquinoline) | Terminal Alkynes | Palladium/Copper | 6-alkynyl-bromoquinoline | rsc.org |

| Sonogashira | 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones | Phenyl acetylene | Pd/C-PPh₃–CuI | 8-alkynylated quinolin-4(1H)-one derivatives | tubitak.gov.tr |

Nucleophilic Substitution and Cycloaddition Reactions on Tetrahydroquinoline Derivatives

The tetrahydroquinoline framework can also participate in nucleophilic substitution and cycloaddition reactions, although these are more commonly associated with the synthesis of the ring system itself rather than its subsequent modification.

Nucleophilic Substitution: While the bromine atom on the aromatic ring of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol is generally unreactive towards classical nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the ring, such reactions can be facilitated on related quinoline systems. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the chloro group can be displaced by various nucleophiles to yield 4-sulfanyl, hydrazino, azido, and amino derivatives. doaj.orgmdpi.com The reactivity in these systems is enhanced by the electron-withdrawing nature of the quinolinone core. For brominated tetrahydroquinolines, metal-catalyzed cross-coupling reactions are typically the preferred method for functionalization at the brominated position.

Cycloaddition Reactions: Cycloaddition reactions are a powerful tool for constructing the tetrahydroquinoline skeleton. acs.org The Povarov reaction, a [4+2] cycloaddition between an imine and an electron-rich alkene, is a well-established method for synthesizing tetrahydroquinoline derivatives. sci-rad.com Similarly, inverse-electron-demand Diels-Alder reactions involving in situ generated aza-o-quinone methides have been developed to afford a range of tetrahydroquinolines. thieme-connect.com Palladium-catalyzed formal (4+2) cycloadditions that proceed via C(sp³)–H bond activation offer an unconventional route to these scaffolds. acs.org While these methods are primarily for the synthesis of the core structure, the principles of cycloaddition can be relevant. The diene character of certain parts of the molecule or the dienophilic nature of others could potentially be exploited in intramolecular or intermolecular cycloadditions on a pre-formed tetrahydroquinoline derivative, although such applications are less commonly reported.

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 1,2,3,4 Tetrahydroquinolin 7 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound and data from analogs like 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206), the expected signals can be predicted. researchgate.netresearchgate.net The aliphatic protons of the tetrahydroquinoline ring are expected to appear as multiplets in the upfield region. The protons at C2, C3, and C4 would likely show complex splitting patterns due to spin-spin coupling. Specifically, the protons on C4 (benzylic) would be shifted further downfield than those at C3, which in turn would be downfield from the C2 protons adjacent to the nitrogen. The aromatic region would display two singlets for the protons at C5 and C8, a consequence of their isolation from other protons on the aromatic ring. The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. Their identity can be confirmed by D₂O exchange experiments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the target compound, nine distinct signals are expected. The aliphatic carbons (C2, C3, C4) would resonate in the upfield region (typically 20-50 ppm). The aromatic carbons would appear between 110-150 ppm. The carbon bearing the bromine (C6) would be shifted to a higher field (lower ppm value) compared to a non-brominated carbon due to the heavy atom effect, while the carbon attached to the hydroxyl group (C7) and the nitrogen (C4a, C8a) would be significantly deshielded and appear at a lower field (higher ppm value).

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of the connectivity within the aliphatic spin system (H2-H3-H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling the definitive assignment of the C2, C3, C4, C5, and C8 signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | N-H | 4.0 - 5.0 (broad s) | - |

| 2 | -CH₂- | ~3.3 (t) | ~42 |

| 3 | -CH₂- | ~1.9 (m) | ~22 |

| 4 | -CH₂- | ~2.7 (t) | ~27 |

| 4a | C | - | ~122 |

| 5 | C-H | ~6.8 (s) | ~117 |

| 6 | C-Br | - | ~110 |

| 7 | C-OH | - | ~145 |

| 7 | O-H | 5.0 - 6.0 (broad s) | - |

| 8 | C-H | ~6.4 (s) | ~115 |

| 8a | C | - | ~144 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis (e.g., LC-MS, GC-MS, FT-ICR MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₀BrNO), the calculated monoisotopic mass is 226.9946 g/mol . uni.lu HRMS analysis, often coupled with liquid chromatography (LC-MS), would aim to detect the protonated molecule [M+H]⁺ at m/z 228.0019. uni.lu

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which provides further structural confirmation. The fragmentation of this compound would likely proceed through several key pathways:

Loss of H₂O: Dehydration from the hydroxyl group is a common fragmentation for phenols.

Loss of Br radical: Cleavage of the C-Br bond can occur.

Ring Cleavage: The saturated heterocyclic ring can undergo fragmentation, often initiated by alpha-cleavage adjacent to the nitrogen atom. A retro-Diels-Alder (RDA) type fragmentation of the heterocyclic ring is also a common pathway for tetrahydroquinoline derivatives, leading to the loss of ethene (C₂H₄).

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule and is an excellent tool for identifying the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands. Studies on related compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) provide a basis for these assignments. nih.gov

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H Stretch | Secondary Amine |

| 3550 - 3200 | O-H Stretch (broad) | Phenol |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | N-H Bend | Secondary Amine |

| 1300 - 1200 | C-N Stretch | Aromatic Amine |

| 1260 - 1180 | C-O Stretch | Phenol |

| 600 - 500 | C-Br Stretch | Aryl Bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The parent 1,2,3,4-tetrahydroquinoline (B108954) shows characteristic absorption bands related to the aniline-like chromophore. The presence of the bromine atom (an auxochrome with -I and +M effects) and the hydroxyl group (a strong auxochrome with +M effect) on the aromatic ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted parent compound.

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC, 2D-LC)

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis and purification of non-volatile compounds like this compound. mdpi.com

Mode: Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase would be the method of choice.

Mobile Phase: A gradient elution system, typically consisting of water and acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid or trifluoroacetic acid) to ensure the analyte is in its protonated form, would be employed for optimal separation.

Detection: A UV detector set to one of the compound's absorption maxima would provide sensitive detection. Purity is typically assessed by the percentage of the total peak area corresponding to the main product peak.

Gas Chromatography (GC): GC can also be used for the analysis of tetrahydroquinoline derivatives. mdpi.com Due to the presence of polar N-H and O-H groups, which can cause peak tailing and reduce volatility, derivatization might be necessary. Converting the amine and hydroxyl groups to less polar ethers or esters (e.g., by silylation) can improve chromatographic performance. The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While no crystal structure for this compound has been reported in the literature, analysis of analogs demonstrates the power of this technique.

Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would provide definitive information on:

Molecular Conformation: The exact puckering of the non-aromatic ring and the orientation of the substituents.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the connectivity and geometry.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying key interactions like hydrogen bonds involving the N-H and O-H groups, which dictate the solid-state architecture.

This technique is the only method that can provide an unambiguous determination of the absolute configuration if the compound is chiral and has been resolved.

Theoretical Calculations for Spectroscopic Data Interpretation and Structural Assignment

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool that complements experimental data. nih.govrsc.org DFT calculations can be employed to predict and help interpret the spectroscopic properties of this compound.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. Comparing the calculated shifts with the experimental values can aid in the definitive assignment of complex spectra.

Vibrational Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This computed IR spectrum can be compared with the experimental spectrum to support the assignment of absorption bands to specific functional group vibrations.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, predicting the UV-Vis absorption maxima (λ_max). This helps in understanding the nature of the electronic transitions (e.g., π→π*) responsible for the observed spectrum.

Structural Analysis: Theoretical calculations also provide the lowest energy conformation of the molecule, offering insights into its geometry that can be correlated with data from other analytical methods.

Structure Activity Relationship Sar Studies of the 6 Bromo 1,2,3,4 Tetrahydroquinolin 7 Ol Scaffold

The Impact of Bromine Substitution at Position 6 on Receptor Binding and Biological Activity

The introduction of a bromine atom into a molecular scaffold can significantly influence its pharmacological properties. Bromine, being a halogen, can alter the electronic and lipophilic characteristics of a molecule, potentially enhancing its binding affinity to biological targets through halogen bonding and other non-covalent interactions. Studies on other quinoline (B57606) and quinazoline (B50416) derivatives have demonstrated that bromination can be a successful strategy to enhance biological activities, such as anticancer effects. nih.govnih.gov

The Role of the Hydroxyl Group at Position 7 in Ligand-Target Interactions and Pharmacophore Development

The hydroxyl group at position 7 is a key functional group that can act as both a hydrogen bond donor and acceptor, playing a crucial role in ligand-target interactions. Its position on the aromatic ring of the tetrahydroquinoline scaffold suggests it could be a critical component of a pharmacophore model for various biological targets. For instance, in a related tetrahydroisoquinoline series, substitutions at the 7-position were found to be important for receptor antagonism. nih.govnih.gov Furthermore, studies on other classes of compounds have shown that modifications to a strategically placed hydroxyl group can provide mechanistic insights into ligand binding. plos.org

Despite these general principles, specific research detailing the role of the 7-hydroxyl group of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol in target engagement is lacking. There are no published pharmacophore models derived from this specific scaffold that highlight the importance of the 7-hydroxyl group. To construct a meaningful analysis, studies involving the synthesis and evaluation of analogs where the 7-hydroxyl group is replaced or modified would be required.

Influence of Tetrahydroquinoline Core Modifications and Stereochemistry on Pharmacological Efficacy

The 1,2,3,4-tetrahydroquinoline (B108954) core provides a three-dimensional structure that can be modified to optimize pharmacological activity. Alterations to the core, such as the introduction of substituents or changes to the ring conformation, can significantly impact how the molecule fits into a biological target's binding site.

Furthermore, the tetrahydroquinoline scaffold can possess chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities. frontiersin.orgbiomedgrid.commdpi.com However, there is no specific information available regarding the stereoselective synthesis or pharmacological evaluation of the enantiomers of this compound. The influence of the stereochemistry of this particular compound on its pharmacological efficacy remains an uninvestigated area.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Such models can be valuable for predicting the activity of novel compounds and guiding the design of more potent analogs. nih.govmdpi.com

While QSAR studies have been conducted on broader classes of tetrahydroquinoline derivatives for various biological targets, a specific QSAR model for this compound and its closely related analogs has not been reported. nih.govdovepress.com The development of a predictive QSAR model would necessitate a dataset of structurally related compounds with corresponding biological activity data, which is not currently available in the public domain.

Pharmacological and Biological Research on 6 Bromo 1,2,3,4 Tetrahydroquinolin 7 Ol and Its Analogs in Vitro and Preclinical Focus

Mechanisms of Action in In Vitro Cellular Systems

The in vitro mechanisms of action for bromo-substituted quinoline (B57606) and tetrahydroquinoline analogs are multifaceted, primarily centering on the induction of programmed cell death and the generation of cellular stress.

Modulation of Specific Protein Targets

There is currently a lack of specific research data on the modulation of protein targets such as EPAC, NF-κB, mTOR, DNA Gyrase, or MurE Synthetase by 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) analogs. While some quinoline derivatives have been shown to interact with pathways like NF-κB, direct evidence for 6-bromo-tetrahydroquinoline analogs is not available in the current body of scientific literature. nih.gov

Induction of Apoptosis and Pathways of Programmed Cell Death

A significant body of research highlights the pro-apoptotic activity of bromo-quinoline derivatives in various cancer cell lines. For instance, 6-bromo-5-nitroquinoline (B1267105) has been identified as a potent inducer of apoptosis in cancer cells. nih.govsemanticscholar.org Studies on brominated 8-hydroxyquinolines have also demonstrated their ability to trigger apoptotic cell death, as evidenced by DNA laddering assays. benthamdirect.comresearchgate.net

Novel tetrahydroquinoline derivatives have been shown to induce apoptosis in glioblastoma cells through the activation of caspases-3/7, key executioner enzymes in the apoptotic cascade. tuni.fi Furthermore, certain quinoline-4-carboxamide derivatives have been found to promote apoptosis by targeting PDK1, a crucial kinase in cell survival pathways, thereby overcoming chemoresistance in colorectal cancer. nih.gov The pro-apoptotic activity of these compounds is often dose-dependent and can lead to significant reductions in cancer cell viability.

Reactive Oxygen Species (ROS) Generation and Associated Cellular Stress Responses

The induction of apoptosis by some tetrahydroquinoline analogs is mechanistically linked to the generation of reactive oxygen species (ROS). tuni.fi Novel tetrahydroquinoline derivatives have been observed to trigger intracellular ROS, which in turn elevates mitochondrial ROS levels. tuni.fi This increase in mitochondrial ROS leads to the disruption of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. tuni.fi The resulting cellular stress contributes significantly to the cytotoxic effects of these compounds on cancer cells.

Preclinical Biological Activities

Preclinical studies on analogs of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol have revealed a broad spectrum of biological activities, most notably in the areas of cancer and infectious diseases.

In Vitro Antiproliferative and Cytotoxic Efficacy in Cancer Cell Lines

Bromo-substituted quinoline and isoquinoline (B145761) derivatives have demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines. For example, 6-bromo-5-nitroquinoline and 6,8-diphenylquinoline have shown potent antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines. nih.gov Similarly, a series of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones displayed significant IC50 values in the low micromolar range against gastric and leukemia cancer cell lines. researchgate.net

Brominated 8-hydroxyquinolines, such as 5,7-dibromo- and 7-bromo-8-hydroxyquinoline, have exhibited strong antiproliferative activity against C6, HeLa, and HT29 tumor cell lines. benthamdirect.comresearchgate.net Furthermore, novel 6-bromo quinazoline (B50416) derivatives have been synthesized and shown to be potent cytotoxic agents against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov The cytotoxic efficacy of these compounds often surpasses that of established chemotherapeutic agents in in vitro assays.

Table 1: In Vitro Antiproliferative Activity of Bromo-Quinoline Analogs

| Compound/Analog | Cancer Cell Line(s) | Reported Activity (IC50) |

| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | Potent antiproliferative activity |

| 6,8-Diphenylquinoline | C6, HeLa, HT29 | Potent antiproliferative activity |

| 6-Bromine-containing 7-anilino-1-arylisoquinolinequinones | Gastric and leukemia cell lines | IC50 values in the range of 1.31 to 11.04 µM |

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | IC50 values ranged from 6.7 to 25.6 µg/mL |

| 7-Bromo-8-hydroxyquinoline | C6, HeLa, HT29 | IC50 values ranged from 6.7 to 25.6 µg/mL |

| 6-Bromo quinazoline derivatives | MCF-7, SW480 | Potent cytotoxic agents |

Antimicrobial Spectrum (e.g., Antibacterial, Antifungal, Antimalarial, Anti-HIV)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have shown a broad range of activities. Phenyl substituted tetrahydroquinolines and quinolines have exhibited antifungal effects against yeast strains. researchgate.net The antimicrobial potential of quinoline derivatives extends to antibacterial activity, with some analogs showing moderate inhibition against both Gram-positive and Gram-negative bacteria. ekb.eg

While specific data on the antimalarial and anti-HIV activities of 6-bromo-1,2,3,4-tetrahydroquinoline analogs are scarce, the broader class of quinolines has a long history in the treatment of malaria. Furthermore, some tetrahydroisoquinoline analogs, a related class of compounds, have been reported to possess antibacterial and antifungal properties. nih.gov

Table 2: Antimicrobial Activity of Quinoline Analogs

| Compound Class | Organism Type | Reported Activity |

| Phenyl substituted tetrahydroquinolines and quinolines | Yeast (Fungi) | Antifungal effect in the range of 15.62–125 µg/mL |

| Quinoline analogs | Gram-positive and Gram-negative bacteria | Moderate inhibition zones |

Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, Butyrylcholinesterase, α-glucosidase)

The tetrahydroquinoline nucleus is a key structural motif in many biologically active compounds, and its derivatives have been evaluated for their inhibitory effects on various enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Cholinesterase inhibitors are crucial in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The tetrahydroquinoline scaffold has been explored for its potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study on a series of tacrine-tetrahydroquinoline heterodimers revealed potent AChE inhibitory activity. nih.gov Specifically, one of the synthesized compounds, a 6-chlorotacrine and tetrahydroquinolone moiety hybrid, demonstrated an IC50 value of less than 1 nM for AChE, while showing less activity against BChE. nih.gov This highlights the potential for developing highly potent and selective AChE inhibitors based on the tetrahydroquinoline structure.

Another study focused on functionalized tetrahydroacridines, which share a similar structural core with tetrahydroquinolines, and reported on a compound, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, that exhibited potent nanomolar inhibition of both AChE and BChE. hilarispublisher.com The IC50 values for this compound were 5.7 nM for AChE and in the nanomolar range for BChE. hilarispublisher.com

The inhibitory potential of various substituted tetrahydroquinolines against acetylcholinesterase has been investigated, with some derivatives showing promising activity. researchgate.net For instance, certain synthesized tetrahydroquinolines displayed IC50 values in the range of 193 µg/mL. researchgate.net These findings suggest that modifications to the substitution pattern on the tetrahydroquinoline ring can significantly influence the inhibitory activity. researchgate.net

| Compound Class/Analog | Target Enzyme | IC50 Value |

|---|---|---|

| Tacrine-tetrahydroquinoline heterodimer | AChE | < 1 nM |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | AChE | 5.7 nM |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | BChE | Nanomolar range |

| Substituted Tetrahydroquinolines | AChE | 193 µg/mL |

α-Glucosidase Inhibition:

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. plos.org The quinoline scaffold, the aromatic precursor to tetrahydroquinoline, has been investigated for its α-glucosidase inhibitory potential.

Research on novel 4-hydroxyquinolinone-hydrazones demonstrated that these compounds exhibit moderate to good inhibitory activity against α-glucosidase, with some derivatives showing better potency than the standard drug, acarbose (B1664774). nih.gov The IC50 values for the synthesized compounds ranged from 93.5 ± 0.6 to 575.6 ± 0.4 µM, compared to acarbose with an IC50 of 752.0 ± 2.0 µM. nih.gov Kinetic studies of the most active compounds indicated a competitive mode of inhibition. nih.gov

Furthermore, quinoline–1,3,4-oxadiazole conjugates bearing a 1,2,3-triazole moiety have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov These compounds showed low micromolar inhibition, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov Kinetic studies revealed a non-competitive mode of inhibition for these derivatives. nih.gov

| Compound Class/Analog | Target Enzyme | IC50 Value (µM) | Mode of Inhibition |

|---|---|---|---|

| 4-hydroxyquinolinone-hydrazones | α-glucosidase | 93.5 ± 0.6 to 575.6 ± 0.4 | Competitive |

| Quinoline–1,3,4-oxadiazole-triazole conjugates | α-glucosidase | 15.85 to 63.59 | Non-competitive |

| Acarbose (Standard) | α-glucosidase | 752.0 ± 2.0 | - |

Preclinical Metabolic Stability and Pharmacokinetic Considerations

The metabolic stability and pharmacokinetic properties of a compound are critical for its development as a potential drug candidate. In vitro assays are commonly employed in the early stages of drug discovery to predict these parameters.

Plasma stability is an important factor that can influence a drug's half-life and bioavailability. creative-bioarray.com Studies on analogs of tetrahydroquinolines have shown that plasma stability can be a significant consideration. For instance, research on a series of sulfonylhydrazone derivatives revealed that while some compounds were very stable after a 60-minute incubation with rat plasma, others were unstable. dovepress.com For two of the unstable compounds, only 2.2% and 9.6% of the parent compound remained after the incubation period, indicating high lability of the ester subunit. dovepress.com

In another study, structural modifications of a tetrahydroisoquinoline-based HDAC inhibitor led to a significant improvement in its in vitro rat plasma stability. nih.gov The half-life (t1/2) of the parent compound was 103 minutes, whereas the modified analog showed a more than five-fold increase in stability with a half-life of 630 minutes. nih.gov This demonstrates that targeted chemical modifications to the tetrahydroquinoline scaffold can enhance plasma stability.

| Compound Class/Analog | Species | Stability Metric | Result |

|---|---|---|---|

| Sulfonylhydrazone derivative 1 | Rat | % Remaining after 60 min | 2.2% |

| Sulfonylhydrazone derivative 2 | Rat | % Remaining after 60 min | 9.6% |

| Tetrahydroisoquinoline-based HDAC inhibitor (Parent) | Rat | Half-life (t1/2) | 103 min |

| Tetrahydroisoquinoline-based HDAC inhibitor (Analog) | Rat | Half-life (t1/2) | 630 min |

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are widely used to assess the metabolic stability of new chemical entities. wuxiapptec.com The data obtained from these assays, such as half-life (t1/2) and intrinsic clearance (CLint), help in predicting the in vivo hepatic clearance of a compound. youtube.comprotocols.io

While specific data for this compound is not available, studies on other heterocyclic compounds demonstrate the application of this assay. For example, a study on pyrrole (B145914) necroptosis inhibitors showed that an initial lead compound had poor metabolic stability in mouse liver microsomes with a half-life of 32.5 minutes and an intrinsic clearance of 42.6 ± 3.2 µL/min/mg protein. nih.gov Structural modifications led to a significant improvement in stability, with a new analog demonstrating a half-life of 194 minutes and an intrinsic clearance of 7.13 ± 7.3 µL/min/mg protein. nih.gov

Metabolite identification is often carried out in conjunction with microsomal stability assays to understand the metabolic pathways of a compound. This information is crucial for identifying potentially active or toxic metabolites.

| Compound Class/Analog | Species | Half-life (t1/2) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|---|

| Pyrrole necroptosis inhibitor (Lead) | Mouse | 32.5 min | 42.6 ± 3.2 |

| Pyrrole necroptosis inhibitor (Analog) | Mouse | 194 min | 7.13 ± 7.3 |

Computational Chemistry and Theoretical Investigations of 6 Bromo 1,2,3,4 Tetrahydroquinolin 7 Ol

Molecular Docking Simulations for Ligand-Target Binding Affinity and Orientation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.

In a typical molecular docking study of a compound like 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, researchers would first identify a relevant biological target. The three-dimensional structure of this target would be obtained, often from a protein data bank. The structure of the ligand, in this case, this compound, would be generated and optimized for its lowest energy conformation. Docking software would then be used to fit the ligand into the binding site of the target, exploring various possible orientations and conformations. The results would be ranked based on their binding energy scores, with lower energies generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target's amino acid residues. For instance, studies on similar 6-bromo quinazoline (B50416) derivatives have utilized molecular docking to assess their binding affinity against targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov

A hypothetical data table for such a study might include:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Example Target | - | - | - |

No specific data is available for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations can provide insights into the conformational changes and stability of a ligand-target complex over time.

For a compound such as this compound, once a promising binding pose is identified through molecular docking, an MD simulation could be performed to assess the stability of this interaction. The simulation would place the ligand-target complex in a simulated physiological environment, including water molecules and ions. Over the course of the simulation, typically nanoseconds in length, the movements of the atoms are tracked. Analysis of the trajectory can reveal whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. Key metrics from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the complex. Such simulations have been applied to 6-bromo quinazoline derivatives to confirm the stability of their binding to EGFR. nih.gov

A summary of hypothetical MD simulation results could be presented as follows:

| Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |

| - | - | - |

No specific data is available for this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity.

In the context of this compound, DFT calculations could be used to determine its optimized molecular geometry, Mulliken atomic charges, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. DFT can also be used to predict various spectroscopic properties, such as infrared and NMR spectra. For example, DFT analysis at the B3LYP/6–31 + G(d, p) level has been used to study the thermodynamic stability and reactivity of 6-bromo quinazoline derivatives. nih.gov

A hypothetical table of DFT-calculated properties might look like this:

| Property | Calculated Value |

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Gap (eV) | - |

| Dipole Moment (Debye) | - |

No specific data is available for this compound.

Strategic Importance As a Synthetic Building Block in Advanced Organic Synthesis

Precursors for Complex Heterocyclic Architectures

The tetrahydroquinoline scaffold is a prevalent motif in numerous natural products and biologically active molecules. nih.govorganic-chemistry.org The presence of a bromine atom at the 6-position of 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol significantly enhances its utility as a precursor for a diverse array of complex heterocyclic architectures. This is primarily due to the bromine atom's ability to participate in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Key reactions that underscore the synthetic versatility of this compound include:

Suzuki-Miyaura Coupling: This reaction allows for the coupling of the bromo-substituted tetrahydroquinoline with a wide range of organoboron reagents to form new carbon-carbon bonds. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the 6-position, thereby enabling the synthesis of complex biaryl and related structures. mdpi.com

Sonogashira Coupling: The palladium-catalyzed coupling with terminal alkynes provides a direct route to 6-alkynyl-substituted tetrahydroquinolines. These products can then undergo further transformations, such as cyclization reactions, to form fused heterocyclic systems. nih.gov

Heck Coupling: Reaction with alkenes under palladium catalysis offers a method for the vinylation of the tetrahydroquinoline core, leading to the formation of styrenyl and other unsaturated derivatives.

The 7-hydroxy group also plays a crucial role in the synthetic utility of this building block. It can be used as a handle for further functionalization, such as through etherification or esterification reactions, to introduce additional diversity. Furthermore, the hydroxyl group can act as a directing group in certain electrophilic substitution reactions, influencing the regioselectivity of further modifications to the aromatic ring. The combination of the reactive bromine atom and the versatile hydroxyl group allows for a stepwise and controlled elaboration of the tetrahydroquinoline core, leading to the synthesis of novel and complex heterocyclic systems that would be difficult to access through other synthetic routes.

Applications in Medicinal Chemistry Intermediate Synthesis

The tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. organic-chemistry.orgnih.govresearchgate.netnih.gov this compound serves as a critical intermediate in the synthesis of novel therapeutic agents due to its unique combination of functional groups that are amenable to a variety of chemical modifications.

The strategic importance of this compound in medicinal chemistry can be summarized as follows:

Scaffold for Library Synthesis: The dual functionality of the molecule allows for the creation of large and diverse libraries of compounds for high-throughput screening. The bromine atom can be readily displaced or coupled with a variety of fragments to explore the structure-activity relationship (SAR) at the 6-position, while the hydroxyl group at the 7-position can be modified to fine-tune the physicochemical properties of the resulting molecules, such as solubility and metabolic stability.

Bioisosteric Replacement: The tetrahydroquinoline core can act as a bioisostere for other aromatic or heterocyclic systems in known drug molecules. The ability to functionalize this core at both the 6- and 7-positions provides medicinal chemists with the tools to optimize the pharmacological profile of a lead compound.

Synthesis of Bioactive Molecules: The tetrahydroquinoline framework is found in a number of clinically used drugs and natural products with potent biological activity. nih.gov For example, derivatives of tetrahydroquinoline have been investigated as potential anticancer agents, with some showing promising activity against various cancer cell lines. organic-chemistry.orgresearchgate.net The ability to synthesize a wide range of analogs from this compound is therefore of significant interest in the discovery of new and more effective therapeutic agents.

Contribution to Agrochemical and Advanced Material Science Development

Beyond its applications in medicinal chemistry, this compound also holds potential as a valuable intermediate in the development of new agrochemicals and advanced materials.

In Agrochemical Science:

The tetrahydroquinoline scaffold has been explored for its potential use in agriculture, with some derivatives showing pesticidal activity. nih.govinterconf.center The development of new and effective agrochemicals is crucial for ensuring food security, and the structural diversity that can be generated from this compound makes it an attractive starting point for the synthesis of novel herbicides, fungicides, and insecticides. The ability to systematically modify the substitution pattern on the tetrahydroquinoline ring allows for the optimization of activity against specific pests while minimizing off-target effects.

In Advanced Material Science:

Heterocyclic compounds are of growing interest in materials science due to their unique electronic and photophysical properties. The rigid and aromatic nature of the tetrahydroquinoline core, combined with the potential for extensive functionalization, makes this compound a promising building block for the creation of new functional materials.

Potential applications in this area include:

Organic Electronics: The tetrahydroquinoline moiety can be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials can be tuned by modifying the substituents on the tetrahydroquinoline ring.

Sensors: The nitrogen atom and the hydroxyl group in the tetrahydroquinoline structure can act as binding sites for metal ions or other analytes. By incorporating this scaffold into a larger system, it may be possible to develop new chemosensors with high sensitivity and selectivity.

Functional Dyes: The extended π-system that can be created through cross-coupling reactions at the 6-position can lead to the development of novel dyes with interesting photophysical properties, such as fluorescence and phosphorescence, for use in imaging and other applications.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Derivatization

The future synthesis of derivatives from the 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol core should prioritize efficiency, diversity, and sustainability. While classical synthetic routes exist for quinoline (B57606) and tetrahydroquinoline systems, modern methodologies offer significant advantages. The exploration of one-pot multicomponent reactions (MCRs) stands out as a particularly promising avenue. nih.govfrontiersin.org MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, which enhances atom economy, reduces waste, and accelerates the generation of diverse compound libraries. frontiersin.org Strategies like the Mannich reaction, which involves an amine, a carbonyl compound, and an active hydrogen-containing compound, could be adapted to functionalize the tetrahydroquinoline core in novel ways. nih.gov

Furthermore, the development of diastereoselective synthetic methods will be crucial for exploring the three-dimensional chemical space of derivatives. mdpi.comnih.gov Many biological targets are chiral, and the stereochemistry of a small molecule can profoundly impact its activity and selectivity. Techniques such as the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization have been successfully used to create chiral tetrahydroisoquinoline derivatives and could be adapted for the synthesis of specific stereoisomers of substituted this compound. mdpi.comnih.gov A focus on these advanced synthetic strategies will enable the creation of a rich collection of analogs for comprehensive structure-activity relationship (SAR) studies.

| Synthetic Strategy | Description | Potential Advantage for Derivatization |

| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. frontiersin.org | High efficiency, atom economy, and rapid generation of a diverse library of derivatives from the core scaffold. nih.gov |

| Diastereoselective Synthesis | Methods that favor the formation of one diastereomer over others, allowing for control of the molecule's 3D structure. mdpi.com | Enables exploration of stereospecific interactions with biological targets, which is critical for optimizing potency and selectivity. |

| Pomeranz–Fritsch–Bobbitt Cyclization | A classic and adaptable method for synthesizing the tetrahydroisoquinoline core, which can be modified for asymmetric synthesis. mdpi.comnih.gov | Provides a robust route to control the core stereochemistry, which can be foundational for building complex chiral derivatives. |

Comprehensive Mechanistic Elucidation of Observed Biological Activities

While the tetrahydroquinoline framework is present in compounds with a wide range of biological activities—including anticancer, antioxidant, and anti-inflammatory properties—the specific biological profile of this compound is not yet well-defined. nih.gov A crucial future direction is the systematic screening of this compound and its derivatives against a broad panel of biological targets to identify primary activities.

Once a promising biological effect is observed, in-depth mechanistic studies will be essential to understand how these molecules function at a molecular level. For instance, if derivatives show anticancer activity, as has been observed with related 6-bromo-quinazoline structures, research should focus on identifying the specific cellular pathways they modulate. nih.gov This could involve investigating their binding affinity for protein kinases like EGFR, which are common targets for quinazoline-based inhibitors. nih.gov Elucidating the mechanism of action would involve a combination of biochemical assays, cell-based studies, and structural biology to map the precise interactions between the compound and its biological target, providing a solid foundation for further therapeutic development.

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process, moving from a trial-and-error approach to a more rational design paradigm. researchgate.net For this compound, advanced computational modeling will be indispensable for lead optimization. nih.govnih.gov Techniques such as molecular docking can be used to predict how newly designed analogs will bind to a putative biological target, such as an enzyme's active site. nih.govnih.gov This allows chemists to prioritize the synthesis of compounds with the highest predicted binding affinity and the most favorable interactions.

Beyond simple docking, more rigorous methods like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound-target complex over time, revealing key interactions that contribute to binding stability. nih.gov Furthermore, free-energy perturbation (FEP) calculations can offer highly accurate predictions of ligand binding affinities, guiding the subtle structural modifications needed to enhance potency. nih.gov By integrating these computational approaches, researchers can build robust quantitative structure-activity relationship (QSAR) models to create a "virtual feedback loop," where computational predictions guide synthetic efforts, and experimental results refine the computational models. This iterative cycle of design, synthesis, and testing is a cornerstone of modern lead optimization. nih.gov

| Computational Method | Application in Drug Design | Specific Goal for Derivatives |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.gov | To screen virtual libraries of derivatives and prioritize candidates with high predicted binding affinity. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. nih.gov | To assess the stability of the ligand-target complex and understand the dynamic nature of their interactions. |

| Free-Energy Perturbation (FEP) | Calculates the difference in free energy between two states, such as a ligand binding to a protein. nih.gov | To accurately predict changes in binding potency resulting from small chemical modifications, guiding rational optimization. |

| QSAR Modeling | Relates the chemical structure of molecules to their biological activity quantitatively. | To build predictive models that can forecast the activity of unsynthesized analogs, streamlining the design process. |

Development of Targeted Chemical Probes for In-Depth Biological Systems Studies

To fully understand the biological role of this compound and its derivatives, it is essential to identify their precise molecular targets within the complex environment of a living cell. The development of targeted chemical probes based on this scaffold is a key strategy to achieve this. mskcc.orgnih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein or other biomolecule, allowing its function to be studied in a native biological system. nih.goveubopen.org

Future research should focus on modifying the this compound structure to create such probes. This typically involves two key modifications:

Introduction of a reactive group: This allows the probe to form a covalent bond with its target, enabling subsequent identification.

Attachment of a reporter tag: This could be a fluorescent dye for visualization in microscopy or a biotin (B1667282) tag for affinity purification and subsequent identification of the target protein by mass spectrometry. mskcc.org

By developing a suite of chemical probes from this scaffold—including active molecules and structurally similar but inactive negative controls—researchers can confidently identify the specific biological targets. eubopen.org These tools will be invaluable for validating the mechanism of action, uncovering new biological functions, and providing a deeper understanding of the cellular pathways modulated by this class of compounds. nih.govmdpi.com

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol, and how should data interpretation be approached?

Methodological Answer: Characterization should prioritize ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm structural features such as the bromine substituent, hydroxyl group, and tetrahydroquinoline backbone. For example:

- ¹H NMR (400 MHz, CDCl₃): Focus on signals for aromatic protons (e.g., δ 6.90–7.51 ppm for quinoline protons) and the hydroxyl proton (δ ~2.05 ppm, exchangeable). Compare splitting patterns to differentiate between substituents .

- ¹³C NMR : Identify carbons adjacent to bromine (δ ~85–110 ppm for sp³ carbons) and aromatic carbons (δ ~140–160 ppm) .

- IR : Confirm the hydroxyl group (broad peak ~3598 cm⁻¹) and aromatic C=C/C-Br stretches (1609–1541 cm⁻¹) .

Data Interpretation Tip: Cross-reference spectral data with structurally related compounds (e.g., 6-Bromo-7-methoxy derivatives) to validate assignments .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., mp >200°C for related brominated tetrahydroquinolines) .

- Light/Oxygen Sensitivity : Conduct accelerated aging studies under UV light or aerobic conditions, monitoring degradation via HPLC or NMR. Store samples at 0–6°C in amber vials to minimize decomposition .

- pH-Dependent Stability : Test solubility and stability in buffers (pH 1–12) using UV-Vis spectroscopy to identify optimal storage and reaction conditions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reactivity data for brominated tetrahydroquinolines?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or trapping agents to identify intermediates in reactions like bromine displacement or hydroxyl group oxidation .

- Computational Modeling : Apply DFT calculations to compare reaction pathways (e.g., steric effects of the bromine substituent on nucleophilic attack) and reconcile experimental vs. theoretical yields .

- Cross-Validation : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst) while controlling variables such as moisture or oxygen levels .